![molecular formula C17H22O4 B12527957 Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate CAS No. 866082-52-2](/img/structure/B12527957.png)
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate is an organic compound with a complex structure It is characterized by the presence of an ester functional group, a phenyl ring substituted with acetyloxy and dimethyl groups, and a pent-4-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate typically involves the esterification of 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoic acid.
Reduction: Formation of Ethyl 5-[4-(hydroxy)-3,5-dimethylphenyl]pent-4-enoate.
Substitution: Formation of Ethyl 5-[4-(substituted)-3,5-dimethylphenyl]pent-4-enoate.
Scientific Research Applications
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with various pathways, potentially modulating biochemical processes.
Comparison with Similar Compounds
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 5-[4-(hydroxy)-3,5-dimethylphenyl]pent-4-enoate: Lacks the acetyloxy group, resulting in different chemical and biological properties.
Ethyl 5-[4-(methoxy)-3,5-dimethylphenyl]pent-4-enoate: Contains a methoxy group instead of an acetyloxy group, leading to variations in reactivity and applications.
Ethyl 5-[4-(chloro)-3,5-dimethylphenyl]pent-4-enoate:
Properties
CAS No. |
866082-52-2 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 5-(4-acetyloxy-3,5-dimethylphenyl)pent-4-enoate |
InChI |
InChI=1S/C17H22O4/c1-5-20-16(19)9-7-6-8-15-10-12(2)17(13(3)11-15)21-14(4)18/h6,8,10-11H,5,7,9H2,1-4H3 |
InChI Key |
JXYZCTCWCUCEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CC1=CC(=C(C(=C1)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

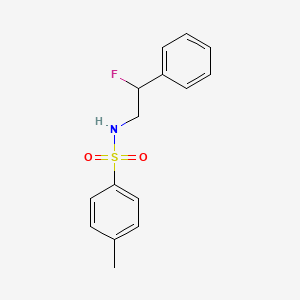
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
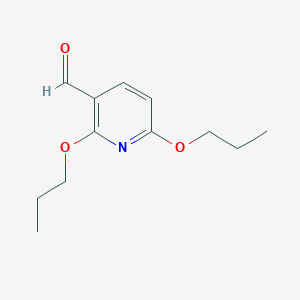
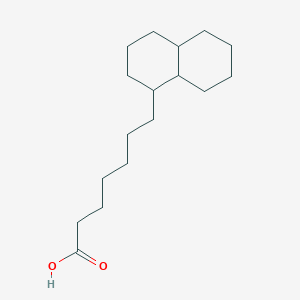
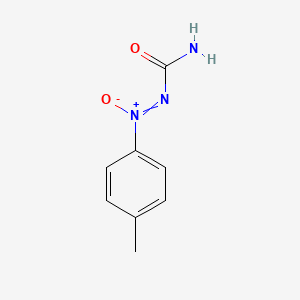
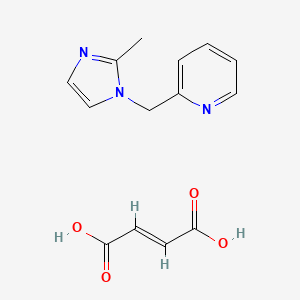
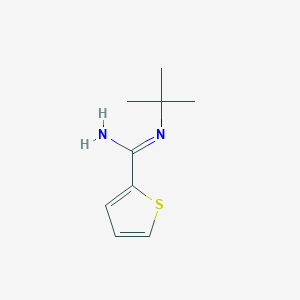
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
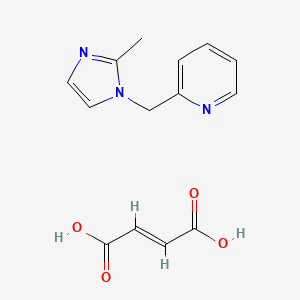
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
